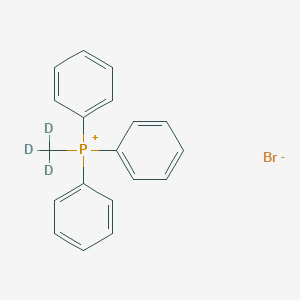

(2H3)Methyltriphenylphosphonium bromide

説明

Significance of Isotopic Labeling in Mechanistic Organic Chemistry Research

Isotopic labeling is a powerful technique used to trace the journey of atoms through chemical reactions, providing invaluable insights into reaction mechanisms. wikipedia.org By substituting an atom in a reactant molecule with one of its isotopes, chemists can follow the labeled atom's path, thereby identifying which bonds are broken and formed during the transformation. numberanalytics.com This method offers direct evidence for proposed mechanistic pathways. numberanalytics.com

Stable, non-radioactive isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are commonly employed. fiveable.meresearchgate.net Their incorporation into a molecular structure can be detected using analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). wikipedia.orgfiveable.me

One of the most critical applications of isotopic labeling is the study of the Kinetic Isotope Effect (KIE). The KIE is a change in the reaction rate that occurs when an atom in the reactant is replaced by one of its isotopes. numberanalytics.com This effect is particularly pronounced when the isotopic substitution involves a bond that is broken or formed in the rate-determining step of the reaction. numberanalytics.com By measuring the KIE, researchers can gain detailed information about the transition state of a reaction, helping to confirm or refute proposed mechanisms. numberanalytics.com

Overview of Phosphonium (B103445) Salts and Ylides in C-C Bond Formation Methodologies

Phosphonium salts and their corresponding ylides are central to one of the most important carbon-carbon bond-forming reactions in organic chemistry: the Wittig reaction. fiveable.mewikipedia.orgthermofisher.com A phosphonium salt consists of a positively charged phosphorus atom bonded to four organic groups, typically an alkyl group and three phenyl groups, with an associated counter-anion like bromide. wikipedia.org

The key reactivity of phosphonium salts lies in the acidity of the hydrogen atoms on the carbon adjacent to the phosphorus center. youtube.com Treatment of an alkyltriphenylphosphonium salt with a strong base removes one of these protons to generate a phosphonium ylide. youtube.comlibretexts.org An ylide is a neutral, dipolar molecule containing a negatively charged atom (a carbanion) directly attached to a positively charged heteroatom (in this case, phosphorus). wikipedia.org

These ylides, also known as Wittig reagents, are potent carbon nucleophiles. libretexts.org They react readily with carbonyl compounds (aldehydes and ketones) to form alkenes, a transformation known as the Wittig olefination. wikipedia.org The reaction proceeds through a cyclic intermediate called an oxaphosphetane, which then decomposes to yield the desired alkene and a stable triphenylphosphine (B44618) oxide byproduct. fiveable.memasterorganicchemistry.com This methodology is highly valued for its reliability and the specific placement of the newly formed double bond. organicreactions.org

Historical Context of Methyltriphenylphosphonium (B96628) Bromide in Wittig Chemistry Development

The development of the Wittig reaction, a cornerstone of modern synthetic chemistry, is intrinsically linked to methyltriphenylphosphonium bromide. In 1953, Georg Wittig and his student Georg Geissler discovered that treating methyltriphenylphosphonium bromide with a strong base, phenyllithium, generated a reactive intermediate, methylenetriphenylphosphorane. organicreactions.org They found that this ylide reacted with benzophenone (B1666685) to produce 1,1-diphenylethylene (B42955) and triphenylphosphine oxide in nearly quantitative yield. thermofisher.comorganicreactions.org

This discovery marked the birth of the Wittig reaction, for which Georg Wittig was awarded the Nobel Prize in Chemistry in 1979. wikipedia.org Methyltriphenylphosphonium bromide was the archetypal precursor for the simplest Wittig reagent, Ph₃P=CH₂. libretexts.org The synthesis of the salt itself is a straightforward Sₙ2 reaction between triphenylphosphine and methyl bromide. wikipedia.org The subsequent deprotonation creates the ylide, which serves as a powerful tool for introducing a methylene (B1212753) (=CH₂) group into a molecule by reacting with an aldehyde or ketone. wikipedia.orglibretexts.org The early work established a versatile and robust method for alkene synthesis that offered significant advantages over previous methods, including mild reaction conditions and high regioselectivity. organicreactions.org

Rationale for Deuterated Analogues in Academic Research: Focus on (2H3)Methyltriphenylphosphonium Bromide

The rationale for using deuterated analogues like this compound in academic research stems from the desire to probe the finer details of reaction mechanisms through the kinetic isotope effect (KIE). clearsynth.com As previously mentioned, the C-D bond is stronger and vibrates at a lower frequency than the C-H bond due to the greater mass of deuterium. wikipedia.org Consequently, reactions that involve the cleavage of a C-H bond in their rate-determining step will proceed more slowly when that hydrogen is replaced with deuterium. simsonpharma.comacs.org

In the context of the Wittig reaction, the formation of the ylide involves the deprotonation of the phosphonium salt. By using this compound, where the methyl protons are replaced with deuterium, researchers can study the KIE of this deprotonation step.

Interactive Table: Comparison of Protium and Deuterium Properties

| Property | Protium (¹H) | Deuterium (²H or D) | Implication for this compound |

| Composition | 1 proton, 1 electron | 1 proton, 1 neutron, 1 electron | Deuterium is roughly twice as massive as protium. wikipedia.org |

| Bond Strength | C-¹H bond | C-²H bond is stronger | More energy is required to break the C-D bond. |

| Reaction Rate | Faster cleavage | Slower cleavage | A measurable Kinetic Isotope Effect (KIE) can be observed. simsonpharma.com |

| Application | Standard reagent | Mechanistic studies | Used to determine if C-H/C-D bond cleavage is in the rate-determining step. |

Structure

3D Structure of Parent

特性

IUPAC Name |

triphenyl(trideuteriomethyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18P.BrH/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;/h2-16H,1H3;1H/q+1;/p-1/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSEFCHWGJNHZNT-NIIDSAIPSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BrP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70170527 | |

| Record name | (2H3)Methyltriphenylphosphonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70170527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1787-44-6 | |

| Record name | Phosphonium, methyl-d3-triphenyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1787-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2H3)Methyltriphenylphosphonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001787446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2H3)Methyltriphenylphosphonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70170527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2H3]methyltriphenylphosphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.681 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2h3 Methyltriphenylphosphonium Bromide

Established Synthetic Routes to Methyltriphenylphosphonium (B96628) Bromide Precursors

The synthesis of (2H3)Methyltriphenylphosphonium bromide logically begins with the well-established preparation of its non-deuterated precursor, methyltriphenylphosphonium bromide. The most prevalent and straightforward method involves the quaternization of triphenylphosphine (B44618) with a methyl halide.

The classical synthesis reacts triphenylphosphine with methyl bromide. wikipedia.org This reaction is typically conducted in a suitable solvent, such as benzene (B151609) or toluene. google.comprepchem.com Due to the low boiling point of methyl bromide, these reactions often necessitate the use of a pressure vessel to reach the required temperatures for a reasonable reaction rate. google.com

An alternative approach that circumvents the need for a pressure vessel utilizes dibromomethane (B42720) as the methylating agent in an alcoholic solvent like methanol (B129727). google.com This method allows the reaction to be carried out under reflux conditions. For instance, a mixture of triphenylphosphine and dibromomethane in anhydrous methanol can be refluxed for 24 hours to yield methyltriphenylphosphonium bromide. google.com Another variation involves the reaction of triphenylphosphine with methyl bromide in methanol, which can also proceed to completion.

The choice of halide can also be varied, with methyl iodide being another effective reagent for the synthesis of the corresponding phosphonium (B103445) iodide salt. The reaction of triphenylphosphine with methyl iodide in benzene can be stirred at room temperature to afford the desired product.

These established routes provide a solid foundation for the subsequent introduction of deuterium (B1214612) into the methyl group. The selection of a particular method may depend on the available starting materials, reaction scale, and equipment.

Deuteration Strategies for the Methyl Group: Synthesis of this compound

The introduction of deuterium into the methyl group of methyltriphenylphosphonium bromide can be achieved through several strategic approaches. These methods can be broadly categorized into direct exchange on the pre-formed phosphonium salt and the use of a deuterated precursor prior to phosphonium salt formation.

Deuterium Exchange and Direct Incorporation Techniques

Direct hydrogen-deuterium (H/D) exchange on methyltriphenylphosphonium bromide presents a potential route to the desired deuterated compound. This typically involves the use of a strong base to generate the corresponding ylide, followed by quenching with a deuterium source, such as deuterium oxide (D₂O). The acidity of the α-protons in phosphonium salts facilitates this exchange. While specific literature detailing this direct exchange for this compound is not abundant, the general principle of base-catalyzed H/D exchange in phosphonium salts is a recognized phenomenon. mdpi.com

The process would involve deprotonation of the methyltriphenylphosphonium salt with a strong base like an organolithium reagent or a metal amide in an aprotic solvent. The resulting ylide, methylenetriphenylphosphorane, could then be treated with D₂O to incorporate a deuterium atom. Repetition of this process would be necessary to achieve the desired trideuterated species. However, controlling the extent of deuteration and avoiding side reactions can be challenging with this method.

Precursor Deuteration and Subsequent Phosphonium Salt Formation

A more controlled and widely applicable strategy involves the synthesis of a deuterated methyl halide, specifically (2H3)methyl bromide (CD₃Br), followed by its reaction with triphenylphosphine. This approach ensures that the deuterium is incorporated into the desired position with high isotopic purity prior to the formation of the phosphonium salt.

The synthesis of (2H3)methyl bromide can be accomplished through various methods. One effective route involves the reaction of silver acetate-d3 with bromine. This reaction proceeds readily in the dry state within a sealed tube to produce (2H3)methyl bromide in high yield. The silver acetate-d3 precursor can be prepared from deuterated acetic acid.

Once the (2H3)methyl bromide is obtained, it can be reacted with triphenylphosphine under conditions similar to those used for the non-deuterated analogue. The reaction of triphenylphosphine with (2H3)methyl bromide would proceed as follows:

P(C₆H₅)₃ + CD₃Br → [(C₆H₅)₃PCD₃]⁺Br⁻

This method offers a more direct and reliable pathway to achieving high levels of isotopic enrichment in the final product.

Optimization of Reaction Conditions for Enhanced Yield and Isotopic Purity of this compound

Optimizing the reaction conditions is paramount to maximize the yield and ensure the highest possible isotopic purity of this compound. Key parameters to consider include the choice of solvent, reaction temperature, reaction time, and the purity of the starting materials.

For the synthesis from (2H3)methyl bromide and triphenylphosphine, the selection of an appropriate solvent is crucial. Aprotic solvents such as toluene, benzene, or tetrahydrofuran (B95107) (THF) are commonly employed to prevent any unwanted H/D exchange with the solvent. The reaction temperature and duration must be carefully controlled to drive the reaction to completion without promoting side reactions or degradation of the product. Monitoring the reaction progress using techniques like ³¹P NMR spectroscopy can help in determining the optimal reaction time.

Ensuring the isotopic purity of the starting (2H3)methyl bromide is fundamental. Any protic impurities in the reaction mixture can lead to a decrease in the isotopic enrichment of the final product. Therefore, the use of anhydrous solvents and reagents is essential.

When considering the H/D exchange route, the choice of base and deuterium source is critical. Strong, non-nucleophilic bases are preferred to minimize side reactions. The isotopic enrichment of the deuterium source, typically D₂O, should be as high as possible. Multiple exchange cycles may be necessary to achieve the desired level of deuteration, and each step must be carefully controlled to maintain the integrity of the phosphonium salt.

Purification and Isolation Protocols for Deuterated Phosphonium Salts

The purification and isolation of this compound are critical steps to obtain a product of high purity, both chemically and isotopically. Phosphonium salts are typically crystalline solids and can often be purified by recrystallization.

Following the synthesis, the crude product is usually a solid that precipitates from the reaction mixture. This solid can be collected by filtration and washed with a non-polar solvent, such as diethyl ether or hexane, to remove any unreacted triphenylphosphine and other organic impurities. orgsyn.org

Recrystallization is a powerful technique for purifying phosphonium salts. The choice of solvent system for recrystallization is crucial and often requires some experimentation. A common approach is to dissolve the crude salt in a minimal amount of a polar solvent in which it is soluble at an elevated temperature, such as ethanol (B145695) or a mixture of dichloromethane (B109758) and methanol, and then to induce crystallization by cooling or by the addition of a less polar co-solvent. rsc.org It is important to use deuterated solvents for recrystallization if there is a risk of H/D exchange, although for a stable C-D bond, this is less of a concern. The hygroscopic nature of many phosphonium salts necessitates that all purification and handling steps be carried out under anhydrous conditions to prevent the absorption of atmospheric moisture.

Mechanistic Investigations Utilizing 2h3 Methyltriphenylphosphonium Bromide

Probing Reaction Mechanisms through Deuterium (B1214612) Isotope Effects in Organophosphorus Chemistry

The substitution of hydrogen with deuterium in (2H3)Methyltriphenylphosphonium bromide leads to observable kinetic isotope effects (KIEs), which are changes in the rate of a chemical reaction upon isotopic substitution. princeton.edu These effects arise primarily from the difference in zero-point vibrational energies between carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. The C-D bond is stronger and has a lower zero-point energy, meaning more energy is required to break it compared to a C-H bond. baranlab.org The magnitude of the KIE can provide crucial information about the rate-determining step of a reaction and the nature of the transition state. epfl.ch

Primary Kinetic Isotope Effects in Reactions Involving the Deuterated Methyl Group

A primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. princeton.edu In the context of reactions involving this compound, a significant primary KIE would be expected in the deprotonation step to form the corresponding ylide, (2H2)methylenetriphenylphosphorane. This step involves the cleavage of a C-D bond by a base.

Table 1: Theoretical Primary Kinetic Isotope Effects in the Deprotonation of Methyltriphenylphosphonium (B96628) Bromide

| Reaction Step | Bond Being Broken | Expected kH/kD | Significance |

|---|

Secondary Isotope Effects and Stereochemical Elucidation in Ylide Transformations

Secondary kinetic isotope effects occur when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. epfl.ch These effects are typically smaller than primary KIEs and can be either "normal" (kH/kD > 1) or "inverse" (kH/kD < 1). They often arise from changes in hybridization or steric environment at the labeled position between the reactant and the transition state.

In the Wittig reaction, the ylide derived from this compound attacks a carbonyl compound to form an oxaphosphetane intermediate, which then decomposes to an alkene and triphenylphosphine (B44618) oxide. libretexts.orgnrochemistry.comwikipedia.orgtotal-synthesis.commasterorganicchemistry.comnih.govlibretexts.org Deuterium substitution on the methyl group can influence the stereochemical outcome of the reaction. For instance, changes in the vibrational frequencies of the C-D bonds compared to C-H bonds can affect the energies of the diastereomeric transition states leading to the Z- and E-alkene isomers.

While specific studies on this compound are scarce, research on other deuterated ylides has been used to probe the stereochemistry of the Wittig reaction. The subtle electronic and steric differences imparted by deuterium can favor one reaction pathway over another, providing valuable data for understanding the factors that control stereoselectivity.

Deuterium Labeling Experiments for Tracing Reaction Pathways Involving this compound

The deuterium atoms in this compound act as a "label," allowing chemists to track the fate of the methyl group throughout a reaction sequence. nih.gov This is a powerful technique for elucidating complex reaction mechanisms.

Elucidation of Carbon-Carbon Bond Formation Mechanisms

The Wittig reaction is a cornerstone of organic synthesis for the formation of carbon-carbon double bonds. vanderbilt.edulibretexts.org By using the ylide generated from this compound, the deuterium label is incorporated into the final alkene product. The position of the deuterium atoms in the product provides unambiguous evidence of the new carbon-carbon bond formed. This is particularly useful in complex molecules where multiple reaction pathways might be possible.

For example, in a reaction with a ketone, the resulting alkene will have a CD2 group, confirming that the methyl group of the phosphonium (B103445) salt has been successfully transferred to form the new double bond.

Investigating Proton Transfer Steps in Organophosphorus Reactions

Proton transfer is a fundamental step in many organic reactions. nih.govmasterorganicchemistry.comtue.nlyoutube.comnih.gov The deuterium label in this compound can be used to follow proton (or deuteron) transfer events. For instance, if the ylide is generated and then subjected to conditions where proton exchange with the solvent or other reagents is possible, the extent of deuterium loss from the ylide can be quantified. This provides information about the acidity of the ylide's α-protons and the dynamics of proton transfer processes.

In mechanistic studies of the Wittig reaction, the possibility of proton transfer within reaction intermediates has been a subject of investigation. Using a deuterated ylide can help determine if such processes occur and to what extent they influence the reaction outcome.

Application in Studies of Wittig Reaction Variants and Related Ylide-Mediated Transformations

The principles of using this compound for mechanistic investigations extend to various modifications and related reactions of the Wittig olefination. libretexts.orgnih.gov For example, in the Schlosser modification of the Wittig reaction, which is used to favor the formation of E-alkenes, deuterium labeling can help to elucidate the mechanism of stereochemical control. libretexts.org

Furthermore, the use of this deuterated compound is not limited to the Wittig reaction. Other ylide-mediated transformations, where a carbanion adjacent to a phosphorus atom is a key reactive species, can be mechanistically probed using this isotopic tracer. The insights gained from such studies are crucial for the rational design of new synthetic methods and for optimizing the conditions of existing ones.

Table 2: Summary of Mechanistic Investigations Using this compound

| Mechanistic Aspect | Experimental Probe | Information Gained |

|---|---|---|

| Rate-determining step of ylide formation | Primary Kinetic Isotope Effect | Confirmation of C-D bond cleavage in the transition state. |

| Stereochemistry of olefination | Secondary Kinetic Isotope Effect | Understanding the factors that control Z/E selectivity. |

| Reaction pathway confirmation | Deuterium Labeling | Tracing the origin of carbon atoms in the final product. |

Mechanistic Insights into Alkyl Transfer Reactions from Phosphonium Ylides Derived from this compound

The use of isotopically labeled reagents is a powerful tool for elucidating reaction mechanisms in organic chemistry. chem-station.com Specifically, the strategic incorporation of deuterium in place of hydrogen can provide significant insights into bond-breaking and bond-forming steps, often through the observation of kinetic isotope effects (KIE). chem-station.comprinceton.edu In the context of alkyl transfer reactions involving phosphonium ylides, this compound serves as a crucial probe for understanding the mechanistic details of the methyl group transfer.

The ylide, (2H3)methylenetriphenylphosphorane, is generated from this compound by deprotonation with a strong base. masterorganicchemistry.com This deuterated ylide can then be used in reactions where the methyl group is transferred to a substrate, such as in nucleophilic aromatic substitution (SNAr) reactions with polyfluoroarenes. rsc.org The presence of the deuterium atoms on the methyl group allows researchers to track the fate of this group and to probe the nature of the transition states involved in the transfer process.

A key aspect of these investigations is determining the source of the proton that ultimately replaces the phosphonium group on the alpha-carbon of the transferred alkyl chain. rsc.org Deuterium labeling experiments are instrumental in providing a definitive answer. For instance, in a study on the alkyl transfer from phosphonium ylides to polyfluoroarenes, a deuterium labeling experiment confirmed that the proton transferred to the α-carbon during the final C-P bond cleavage step originates from the solvent (in that case, water). rsc.org

While a direct study on the alkyl transfer from (2H3)methylenetriphenylphosphorane was not detailed in the provided research, we can infer the experimental design and expected outcomes based on analogous studies. rsc.org A hypothetical reaction between a polyfluoroarene and the ylide derived from this compound in a non-deuterated solvent would be expected to yield a product where the transferred methyl group remains fully deuterated (-CD3). Conversely, if the reaction of the non-deuterated ylide is run in a deuterated solvent like D2O, the product would feature a deuterium on the alpha-carbon of the transferred alkyl group.

Detailed research findings from related studies have shown that the alkyl transfer from a phosphonium ylide to a polyfluoroarene likely proceeds via an SNAr mechanism. rsc.org The reaction is initiated by the nucleophilic attack of the ylide on the electron-deficient aromatic ring, followed by the elimination of the triphenylphosphine oxide group. The use of this compound would allow for the investigation of any potential KIE on the rate of this transfer, which could indicate the extent of C-H(D) bond breaking in the rate-determining step.

To illustrate the kind of data that can be obtained from such an experiment, consider the following hypothetical results from the reaction of a polyfluoroarene with both the deuterated and non-deuterated methyltriphenylphosphonium ylide.

Table 1: Hypothetical Product Distribution in the Reaction of Methyltriphenylphosphonium Ylide with a Polyfluoroarene

| Entry | Ylide | Solvent | Product | % Deuteration of Methyl Group |

| 1 | Ph3P=CH3 | H2O | Ar-CH3 | 0% |

| 2 | Ph3P=CD3 | H2O | Ar-CD3 | >99% |

| 3 | Ph3P=CH3 | D2O | Ar-CH2D | Not Applicable |

The results in Table 1 would demonstrate that the methyl group is transferred intact from the ylide to the aromatic ring.

Furthermore, kinetic studies comparing the rate of reaction of the deuterated ylide versus the non-deuterated ylide can provide information about the transition state of the reaction. A primary kinetic isotope effect (kH/kD > 1) would be observed if a C-H(D) bond is broken in the rate-determining step. In the case of the SNAr mechanism for alkyl transfer, a significant KIE is not typically expected for the transfer of the methyl group itself, as the C-H bonds are not directly involved in the key bond-forming or bond-breaking steps of the nucleophilic attack and departure of the phosphonium group. However, secondary isotope effects could provide more subtle information about the hybridization of the carbon atom in the transition state.

Table 2: Hypothetical Kinetic Isotope Effect in the Methyl Transfer Reaction

| Reactant | Rate Constant (k) | kH/kD |

| Ph3P=CH2 | kH | 1.05 |

| Ph3P=CD2 | kD |

A small secondary KIE, as depicted in the hypothetical data in Table 2, would be consistent with a change in hybridization at the methyl carbon as it transitions from the ylide to the final product, without direct C-H bond cleavage in the rate-limiting step.

Applications of 2h3 Methyltriphenylphosphonium Bromide in Advanced Organic Synthesis

Role as a Deuterium-Labeled Ylide Precursor in the Wittig Olefination Reaction

The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones. mnstate.eduwikipedia.org The reaction involves a phosphorus ylide, also known as a Wittig reagent, which attacks a carbonyl carbon to form a four-membered ring intermediate called an oxaphosphetane. wikipedia.orgmasterorganicchemistry.com This intermediate then decomposes to yield the desired alkene and a phosphine (B1218219) oxide byproduct, typically triphenylphosphine (B44618) oxide. masterorganicchemistry.com

(2H3)Methyltriphenylphosphonium bromide functions as a precursor to the deuterated Wittig reagent, (d2-methylene)triphenylphosphorane. wikipedia.org This is achieved by treating the phosphonium (B103445) salt with a strong base, such as n-butyllithium or sodium hydride, which deprotonates the methyl carbon to form the ylide. masterorganicchemistry.comwikipedia.org The resulting ylide is a potent nucleophile, ready to react with a carbonyl compound to introduce a dideuterated methylene (B1212753) group at the site of the former carbonyl.

A significant feature of the Wittig reaction is its potential for stereoselectivity, influencing the formation of either the (Z)- or (E)-isomer of the resulting alkene. wikipedia.org The ylide generated from this compound is classified as a non-stabilized ylide. Such ylides typically react under kinetic control, leading predominantly to the formation of the (Z)-alkene (cis isomer). wikipedia.orgthieme-connect.de This stereochemical outcome arises from the geometry of the initial cycloaddition to form the oxaphosphetane intermediate. wikipedia.org This predictable selectivity is highly valuable for the synthesis of specific deuterated isomers that are crucial for mechanistic studies and as standards in analytical chemistry.

Table 1: Stereoselective Wittig Reaction with a Deuterated Ylide

| Reactant 1 | Reactant 2 | Base | Key Intermediate | Major Product | Product Stereochemistry |

| This compound | Aldehyde (R-CHO) | Strong Base (e.g., n-BuLi) | Deuterated Phosphorus Ylide | 1,1-dideutero-alkene | Predominantly (Z)-isomer |

The ability to synthesize specific deuterated analogs of organic molecules is of paramount importance for various research applications. By using this compound, chemists can introduce a deuterium (B1214612) label at a precise location within a target molecule. These labeled compounds are indispensable tools for:

Mechanistic Elucidation: Tracking the movement and transformation of the deuterated group through a reaction sequence can provide deep insights into reaction mechanisms.

Internal Standards: In quantitative analysis, particularly mass spectrometry, deuterated analogs serve as ideal internal standards for Stable Isotope Dilution Assays.

Metabolic Tracing: In biochemistry and pharmacology, these compounds allow researchers to follow the metabolic fate of molecules within biological systems.

Utilization in Stable Isotope Dilution Assays (SIDAs) for Quantitative Analytical Research

Stable Isotope Dilution Assays (SIDAs) represent a gold standard for quantitative analysis, offering high accuracy and precision. nih.govnih.gov The technique involves adding a known quantity of a stable isotope-labeled version of the analyte (the internal standard) to the sample. nih.gov The sample is then analyzed, typically by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

A deuterated molecule synthesized using this compound is an excellent internal standard because it is chemically identical to its non-deuterated counterpart (the analyte) and thus behaves identically during sample preparation, extraction, and chromatographic separation. nih.gov However, it is easily distinguished by its higher mass in the mass spectrometer. By measuring the ratio of the signal intensity of the natural analyte to the deuterated internal standard, the concentration of the analyte in the original sample can be calculated with exceptional accuracy. nih.govnih.gov

Table 2: Principle of Stable Isotope Dilution Assay

| Step | Description | Analyte (Natural) | Internal Standard (Deuterated) |

| 1. Spiking | A known amount of the internal standard is added to the sample containing an unknown amount of the analyte. | Unknown Amount (X) | Known Amount (Y) |

| 2. Preparation | The sample undergoes extraction and purification. Losses affect both compounds equally. | ||

| 3. Analysis (MS) | The sample is analyzed by mass spectrometry. | Signal Intensity (A) at mass M | Signal Intensity (B) at mass M+2 |

| 4. Quantification | The ratio of signal intensities (A/B) is used to calculate the original analyte concentration. | Calculated Amount = (A/B) * Y |

Deuterium Labeling for Tracing Molecular Fates in Chemical and Biochemical Systems

Deuterium (²H) is a stable, non-radioactive isotope of hydrogen, making it an ideal tracer for studying dynamic systems. nih.gov Its natural abundance is very low (approximately 0.015%), meaning that molecules intentionally enriched with deuterium provide a strong, distinct signal against a minimal background. nih.govwindows.net

When a molecule labeled with deuterium via a reaction with the ylide from this compound is introduced into a chemical or biological system, its journey can be monitored. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, specifically Deuterium Metabolic Imaging (DMI), and mass spectrometry can detect the presence and location of the deuterium label in the starting material, intermediates, and final products. nih.govresearchgate.net This allows researchers to map metabolic pathways, determine rates of reaction, and understand the distribution and clearance of drugs or other xenobiotics in living organisms. researchgate.netnih.gov

Development of Novel Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions Utilizing Deuterated Phosphonium Species

The utility of deuterated phosphonium species extends beyond the classical Wittig reaction. The ylides generated from these salts are potent carbon nucleophiles that can participate in a variety of other bond-forming reactions. Research in this area focuses on leveraging these reactive intermediates to construct complex molecular architectures containing isotopic labels, opening new avenues for synthetic chemistry and mechanistic studies.

Annulation reactions are powerful strategies for constructing cyclic compounds. A [3+3] annulation, for instance, involves the combination of two three-atom synthons to form a six-membered ring. nih.gov While phosphorus ylides are not always direct participants in the ring-forming step of every cyclization, they are invaluable for preparing the necessary deuterated precursors.

For example, the deuterated ylide derived from this compound can be used in a Wittig-type reaction to synthesize a deuterated α,β-unsaturated carbonyl compound. This labeled compound can then serve as a three-carbon building block in a subsequent [3+3] annulation reaction, such as a vinylogous Michael addition followed by an intramolecular cyclization, to produce a deuterated six-membered ring system. nih.gov This multi-step approach allows for the precise placement of an isotopic label within a complex cyclic framework, which is essential for detailed mechanistic investigations of the cyclization process itself or for using the final product in further tracer studies.

Generation of Carbyne Synthons from Phosphonium Ylides

Recent advancements in photoredox catalysis have enabled the generation of carbyne equivalents from readily available phosphorus ylides. This transformation relies on the single-electron oxidation of the phosphonium ylide, which transiently forms a radical cation. Subsequent fragmentation of this intermediate can lead to a species that exhibits reactivity analogous to a carbyne, a highly reactive intermediate with a monovalent carbon atom.

While much of the research in this area has focused on non-deuterated phosphonium ylides, the underlying principles are directly applicable to their deuterated counterparts. The generation of a deuterated carbyne synthon from this compound would proceed through the formation of the (2H3)methylenetriphenylphosphorane ylide, followed by a photoredox-mediated oxidation. This would provide a novel route to deuterated building blocks, which are of significant interest in mechanistic studies and for the synthesis of isotopically labeled compounds.

The synthetic utility of these carbyne equivalents has been demonstrated in three-component cycloaddition reactions. For instance, the reaction of a phosphonium ylide with an electron-rich olefin and an α,β-unsaturated carbonyl compound, under blue-light irradiation with a suitable photoredox catalyst, can yield functionalized six-membered carbocycles. This process effectively converts inert C-H and C=P bonds into valuable C-C and C=C bonds. The use of this compound in such a reaction would be expected to introduce a deuterated methyl group into the resulting carbocyclic framework.

Table 1: Key Features of Carbyne Synthon Generation from Phosphonium Ylides

| Feature | Description |

| Precursor | Phosphonium Ylide (e.g., from this compound) |

| Methodology | Photoredox Catalysis (typically with blue light) |

| Key Intermediate | Radical cation of the phosphonium ylide |

| Reactive Species | Carbyne Equivalent |

| Application | Three-component cycloaddition reactions |

Intramolecular Oxidative Cross-Coupling Strategies

The application of phosphonium ylides in intramolecular oxidative cross-coupling reactions is an emerging area of interest. While direct examples involving this compound in classical C-H/C-H oxidative cross-coupling are not extensively documented, the reactivity of phosphonium ylides under oxidative conditions suggests their potential in such transformations.

Intramolecular reactions involving phosphonium ylides have been explored, particularly in the context of photoredox catalysis where the ylide undergoes an umpolung of its reactivity, transforming it from a nucleophile to an electrophile. This has been utilized in ylide-ylide coupling reactions to form alkenes with notable (Z)-selectivity. Such strategies could potentially be adapted for intramolecular cyclizations, where a tethered phosphonium ylide could react with another part of the molecule.

The generation of radical intermediates from phosphonium ylides under oxidative conditions opens up possibilities for their participation in radical-mediated intramolecular cyclization reactions. The use of this compound in such a system would allow for the introduction of a deuterated methyl group during the cyclization process, providing a means to synthesize isotopically labeled cyclic compounds. Further research is needed to fully explore the potential of deuterated phosphonium ylides in intramolecular oxidative cross-coupling strategies.

Regioselective Alkyl Transfer to Polyfluoroarenes

A significant application of phosphonium ylides, and by extension this compound, is in the regioselective alkylation of polyfluoroarenes. rsc.org This reaction provides a mild and efficient method for the introduction of alkyl groups, including deuterated methyl groups, at specific positions on the aromatic ring of polyfluorinated compounds. rsc.org

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the phosphonium ylide acts as the nucleophile, displacing a fluorine atom on the polyfluoroarene. rsc.org A key aspect of this transformation is its high regioselectivity, with the alkyl group being introduced predominantly at the para position to an existing functional group on the polyfluoroarene. rsc.org This selectivity is particularly valuable for the synthesis of precisely substituted fluorinated molecules.

Deuterium labeling studies have been instrumental in elucidating the mechanism of this reaction. rsc.org It has been shown that the proton transferred to the α-carbon of the alkyl group in the final C-P bond cleavage step originates from water present in the reaction mixture. rsc.org By using the ylide derived from this compound, a trideuteromethyl group can be regioselectively transferred to the polyfluoroarene. This methodology is compatible with a range of electrophilic functional groups, such as esters, amides, and cyano groups, making it a versatile tool for the synthesis of deuterated polyfluoroaromatic compounds. rsc.org

Table 2: Regioselective Alkyl Transfer to Polyfluoroarenes

| Parameter | Details |

| Reactants | Phosphonium Ylide, Functionalized Polyfluoroarene |

| Deuterated Reagent | This compound (as ylide precursor) |

| Mechanism | Nucleophilic Aromatic Substitution (SNAr) rsc.org |

| Regioselectivity | Highly para-selective rsc.org |

| Proton Source (in C-P cleavage) | Water rsc.org |

| Compatible Functional Groups | Esters, Amides, Cyano Groups rsc.org |

Spectroscopic and Computational Analysis of 2h3 Methyltriphenylphosphonium Bromide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterium (B1214612) Labeling Research

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds and is particularly powerful in the analysis of isotopically labeled molecules like (2H3)Methyltriphenylphosphonium bromide. rsc.orgrsc.org

¹H NMR spectroscopy provides a direct method for assessing the degree of deuterium incorporation. In the case of this compound, the successful replacement of protons with deuterons in the methyl group leads to a significant reduction or complete disappearance of the corresponding proton signal. magritek.comnih.gov The purity of the deuterated compound can be quantified by comparing the integration of the residual proton signal of the methyl group to the integration of a stable, non-deuterated signal within the molecule, such as the phenyl protons. rsc.org

For this compound, the ¹H NMR spectrum would be expected to show complex multiplets for the phenyl protons and a significantly diminished signal for the methyl group. The percentage of deuteration can be calculated using the following formula:

% Deuteration = [1 - (Integral of residual methyl protons / Integral of a reference proton group)] x 100%

A typical ¹H NMR spectrum of the non-deuterated Methyltriphenylphosphonium (B96628) bromide shows a characteristic doublet for the methyl protons around 3.27 ppm due to coupling with the phosphorus atom. chemicalbook.com In a highly deuterated sample, this signal would be nearly absent.

Expected ¹H NMR Data for this compound:

| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (Hz) | Integration |

| Phenyl-H | 7.67 - 7.84 | Multiplet | - | 15H |

| CH₃ (residual) | ~3.27 | Singlet (broad) | - | <0.1H |

| CD₂H (residual) | ~3.27 | Triplet | J(H,D) ≈ 2 | - |

This is an interactive data table. You can sort and filter the data as needed.

³¹P NMR is highly sensitive to the chemical environment of the phosphorus atom. huji.ac.ilmdpi.com For this compound, a single peak is expected in the proton-decoupled ³¹P NMR spectrum. spectrabase.com The chemical shift of this peak confirms the phosphonium (B103445) salt structure. rsc.orgnih.gov

Expected ¹³C and ³¹P NMR Data for this compound:

| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (Hz) |

| ¹³C | C-D₃ | ~10-12 | Septet | J(C,D) ≈ 19-21 |

| ¹³C | Phenyl C (ipso) | ~118 | Doublet | J(P,C) ≈ 85-90 |

| ¹³C | Phenyl C (ortho) | ~134 | Doublet | J(P,C) ≈ 10-12 |

| ¹³C | Phenyl C (meta) | ~130 | Doublet | J(P,C) ≈ 12-14 |

| ¹³C | Phenyl C (para) | ~135 | Singlet | - |

| ³¹P | P⁺ | ~22-25 | Singlet | - |

This is an interactive data table. You can sort and filter the data as needed.

²H NMR spectroscopy allows for the direct detection of deuterium atoms in a molecule. magritek.comwikipedia.org This technique is highly specific and confirms the presence and location of the deuterium label. nih.gov For this compound, the ²H NMR spectrum would show a single resonance peak in the region expected for a methyl group attached to a phosphorus atom, providing unambiguous evidence of successful deuteration. magritek.com The chemical shift range in ²H NMR is similar to that of ¹H NMR. magritek.com

Mass Spectrometry (MS) for Isotopic Purity and Molecular Weight Determination

Mass spectrometry is a powerful analytical technique for determining the molecular weight and isotopic composition of a compound. rsc.orgrsc.org

High-resolution mass spectrometry (HRMS) can precisely determine the mass of a molecule to several decimal places, allowing for the unambiguous determination of its elemental composition. nih.govresearchgate.net For this compound, HRMS is used to confirm the incorporation of three deuterium atoms by observing the corresponding increase in molecular weight compared to the non-deuterated analogue. The isotopic purity can be determined by analyzing the relative intensities of the molecular ion peaks corresponding to the deuterated (d₃), partially deuterated (d₂, d₁), and non-deuterated (d₀) species. nih.govresearchgate.net

Expected HRMS Data for (2H3)Methyltriphenylphosphonium Cation:

| Species | Formula | Calculated m/z | Observed m/z | Relative Abundance |

| Non-deuterated (d₀) | C₁₉H₁₈P⁺ | 277.1141 | ~277.114 | Low |

| Partially deuterated (d₁) | C₁₉H₁₇DP⁺ | 278.1204 | ~278.120 | Very Low |

| Partially deuterated (d₂) | C₁₉H₁₆D₂P⁺ | 279.1266 | ~279.127 | Very Low |

| Fully deuterated (d₃) | C₁₉H₁₅D₃P⁺ | 280.1329 | ~280.133 | High |

This is an interactive data table. You can sort and filter the data as needed.

The fragmentation pattern in a mass spectrum provides a fingerprint of a molecule's structure. chemguide.co.uklibretexts.orglibretexts.org When subjected to mass spectrometry, the (2H3)Methyltriphenylphosphonium cation will fragment in a characteristic manner. Common fragmentation pathways for phosphonium salts include the loss of the substituents attached to the phosphorus atom. The analysis of the isotopic distribution in these fragments can further confirm the location of the deuterium label. For instance, the loss of a deuterated methyl radical (•CD₃) would result in a triphenylphosphine (B44618) fragment ion (m/z 262), while the loss of a phenyl radical would retain the deuterated methyl group on the phosphorus-containing fragment.

Infrared (IR) Spectroscopy for Functional Group Identification and Isotopic Shifts

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, IR spectroscopy can confirm the presence of key structural features, such as the P-C bonds, C-H bonds of the phenyl groups, and the C-D bonds of the deuterated methyl group. The substitution of hydrogen with its heavier isotope, deuterium, induces a noticeable shift in the vibrational frequencies of the associated bonds.

The vibrational frequency of a bond is dependent on the masses of the connected atoms and the bond strength. When a hydrogen atom (¹H) is replaced by a deuterium atom (²H or D), the mass of that position is effectively doubled. This increase in mass leads to a decrease in the vibrational frequency of the C-D bond compared to the C-H bond. libretexts.orgnih.gov This phenomenon, known as an isotopic shift, provides definitive evidence of successful deuteration. The theoretical shift for a C-H stretching vibration upon deuteration is approximately a factor of 1/√2 (around 0.71), although the actual observed shift can vary. libretexts.org

For this compound, the IR spectrum would exhibit characteristic absorptions for the triphenylphosphine moiety, which are largely unperturbed by the methyl group deuteration. These include aromatic C-H stretching, C=C stretching of the phenyl rings, and P-phenyl vibrations. The most significant difference compared to its non-deuterated counterpart would be the absence of typical C-H stretching and bending frequencies associated with the methyl group and the appearance of new bands at lower wavenumbers corresponding to C-D vibrations.

The following interactive table summarizes the expected IR absorption bands for the key functional groups in this compound and the anticipated shifts due to isotopic labeling.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) in Unlabeled Compound (C-H) | Expected Wavenumber (cm⁻¹) in (²H₃)Methyl... Compound (C-D) | Isotopic Shift |

|---|---|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 | 3100-3000 (Unaffected) | None |

| Aromatic C=C | Stretching | 1600-1450 | 1600-1450 (Unaffected) | None |

| Methyl C-H | Stretching | ~2960 (asymmetric) ~2870 (symmetric) | ~2200-2100 | Significant shift to lower frequency |

| Methyl C-H | Bending (Scissoring/Deformation) | ~1460 (asymmetric) ~1380 (symmetric) | ~1050-950 | Significant shift to lower frequency |

| P-Phenyl (P-C) | Stretching | ~1440, ~1000 | ~1440, ~1000 (Minor perturbation possible) | Minimal |

Computational Chemistry Approaches for Understanding this compound Reactivity

Computational chemistry provides theoretical insights into molecular structures, properties, and reactivity, complementing experimental findings. For a molecule like this compound, computational methods are invaluable for exploring aspects that are difficult to observe directly, such as electronic structure, conformational landscapes, and the precise pathways of chemical reactions. Techniques like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations offer a molecular-level understanding of the factors governing the behavior of this phosphonium salt and its derivatives.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

DFT studies on similar phosphonium salts have been used to optimize molecular geometries and analyze bonding. researchgate.net The calculations can reveal the partial charges on the phosphorus, carbon, and hydrogen/deuterium atoms, providing insight into the polarity of the P-C and C-D bonds. The HOMO-LUMO energy gap, also obtainable from DFT, is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net These predictions are crucial for understanding how the phosphonium salt will behave in chemical reactions, for instance, in the formation of the corresponding ylide, which is a key intermediate in the Wittig reaction. chem-station.com

The following table illustrates the type of data that can be generated from DFT calculations for phosphonium species.

| Calculated Property | Significance for Reactivity | Example Finding from DFT |

|---|---|---|

| Optimized Molecular Geometry | Provides bond lengths, bond angles, and dihedral angles for the most stable conformation. | Calculation of the P-C bond lengths and the tetrahedral geometry around the phosphorus atom. |

| Partial Atomic Charges | Indicates the distribution of electron density and identifies electrophilic/nucleophilic sites. | A significant positive charge on the phosphorus atom and negative charges on the alpha-carbon's hydrogens (or deuterium atoms), indicating their acidity. |

| HOMO/LUMO Energies | The energy gap helps predict the molecule's stability and reactivity towards other reagents. | Analysis of the frontier orbitals to predict how the molecule interacts with bases to form an ylide. |

| Vibrational Frequencies | Predicts the IR spectrum, allowing for direct comparison with experimental data to validate the computational model. | Calculation of C-H vs. C-D stretching frequencies to predict and confirm isotopic shifts. |

Molecular Dynamics Simulations for Conformational Analysis of Phosphonium Species

While DFT is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a detailed view of conformational changes and intermolecular interactions. acs.orgrsc.org For a flexible molecule like this compound, which features three phenyl rings that can rotate, MD simulations are essential for exploring its conformational landscape.

Isotopic Perturbations on Computational Models and Transition State Analysis

Combining isotopic substitution with computational models provides a powerful tool for investigating reaction mechanisms, particularly for analyzing the transition state—the highest energy point along a reaction coordinate. The replacement of hydrogen with deuterium in this compound affects the zero-point energy (ZPE) of the C-D bonds compared to C-H bonds. This difference in ZPE can lead to a change in the reaction rate, a phenomenon known as the kinetic isotope effect (KIE).

Computational models, typically using DFT, can calculate the vibrational frequencies of all atoms in the reactant and the transition state for both the deuterated and non-deuterated species. These frequencies are then used to predict the theoretical KIE. By comparing the calculated KIE with experimental values, researchers can gain strong evidence for a proposed reaction mechanism and the structure of the transition state. unive.it

For reactions involving ylides derived from this compound, such as the Wittig reaction, this approach is highly informative. For example, computational analysis of the transition state can help distinguish between different proposed mechanisms, such as a concerted [2+2] cycloaddition to form an oxaphosphetane directly or a stepwise mechanism involving a betaine (B1666868) intermediate. chem-station.comorganic-chemistry.org The subtle energetic changes caused by deuterium substitution, when modeled accurately, can provide the necessary detail to favor one pathway over another.

Q & A

Q. What are the standard protocols for synthesizing (2H3)Methyltriphenylphosphonium bromide, and how is purity validated?

Methodological Answer: The compound is typically synthesized via quaternization of triphenylphosphine with methyl bromide. For isotopic variants (e.g., 2H3-labeled), deuterated methyl bromide (CD3Br) replaces CH3Br. Post-synthesis, purification involves recrystallization from hot ethanol or acetonitrile to remove unreacted precursors. Purity validation employs:

Q. How is this compound applied in Wittig olefination, and what stoichiometric ratios optimize yields?

Methodological Answer: The compound serves as a precursor for ylide generation. Key steps:

- Ylide Formation : React with a strong base (e.g., NaNH2 or KOtBu) in anhydrous THF at 0–25°C.

- Stoichiometry : Use a 1:1 molar ratio of phosphonium salt to base. Excess base may degrade the ylide.

- Alkene Synthesis : Combine the ylide with aldehydes/ketones (1:1 molar ratio) under inert atmosphere. Yields >80% are achievable with electron-deficient carbonyl partners .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- Storage : Keep in airtight containers, away from moisture and strong oxidizers.

- Waste Disposal : Neutralize with dilute NaOH before incineration or交由专业废物处理机构 .

Advanced Research Questions

Q. How do deep eutectic solvents (DES) incorporating this compound enhance biofuel purification or flavonoid extraction?

Methodological Answer: DES formulations with methyltriphenylphosphonium bromide act as green solvents due to their low volatility and tunable polarity. Example applications:

Mechanism : Hydrogen bonding between DES components disrupts plant cell walls or solubilizes hydrophobic biofuel impurities .

Q. What computational models elucidate the formation mechanism of methyltriphenylphosphonium bromide-based DES?

Methodological Answer: Density Functional Theory (DFT) calculations reveal:

- Interaction Energies : Strong hydrogen bonds between the bromide anion and hydrogen donors (e.g., ethylene glycol’s -OH groups) stabilize the DES.

- Vibrational Spectroscopy : IR/Raman shifts confirm anion···H-O interactions.

- Molecular Dynamics (MD) : Simulations predict DES viscosity and polarity, correlating with experimental extraction efficiency .

Q. How do structural modifications (e.g., carboxybutyl or aminoethyl groups) alter the reactivity of triphenylphosphonium salts in targeted synthesis?

Methodological Answer: Modifying the alkyl chain introduces functional groups for conjugation or alters solubility. Examples:

- (4-Carboxybutyl)triphenylphosphonium bromide : The carboxylate enables covalent coupling to biomolecules (e.g., mitochondrial-targeted drug delivery) .

- (2-Aminoethyl)triphenylphosphonium bromide : The amino group facilitates fluorescent probe development for real-time imaging of cellular processes . Synthetic Strategy : Replace methyl bromide with functionalized alkyl bromides (e.g., 4-bromobutyric acid) during quaternization .

Data Contradictions and Resolution

- Isotopic Effects : While evidence lacks direct studies on (2H3) variants, kinetic isotope effects (KIEs) in analogous systems suggest slower reaction kinetics due to stronger C-D bonds. Researchers should empirically adjust reaction times or temperatures when using deuterated reagents .

- DES Stability : Some studies report DES decomposition above 150°C, while others note thermal stability up to 200°C. Resolution: Pre-screen DES thermal behavior via thermogravimetric analysis (TGA) before high-temperature applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。